molecular formula C18H19N5O4 B2408316 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 164410-92-8

2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

Cat. No. B2408316
CAS RN: 164410-92-8
M. Wt: 369.381
InChI Key: FMTFGIWKUBDWTJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in determining its properties and reactivity . Unfortunately, the specific molecular structure analysis for this compound is not available in the resources I have .

Scientific Research Applications

Synthesis and Antitumor Activities

Research by Xiong Jing (2011) highlights the synthesis of derivatives of the chemical , with antitumor activities being a primary focus. The study explored the selective anti-tumor activities of these compounds, indicating a potential application in cancer research and treatment. This work demonstrates the compound's utility in developing novel antitumor agents (Xiong Jing, 2011).

Development of Antimicrobial Agents

A study by Patel and Patel (2017) explored the synthesis of derivatives of the compound for potential use in antimicrobial applications. The research focused on evaluating these derivatives for antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (N. Patel & Minesh D. Patel, 2017).

Supramolecular Chemistry

The compound has also found applications in supramolecular chemistry. Research by Fonari et al. (2004) involved the synthesis of novel pyrimidine derivatives, investigating their potential as ligands in co-crystallization processes. This work expands the compound's utility in the realm of supramolecular assemblies, which is critical in materials science (M. Fonari et al., 2004).

Green Chemistry in Drug Design

Reddy, Reddy, and Dubey (2014) utilized a green chemistry approach for the synthesis of derivatives, focusing on potential analgesic and antipyretic compounds. This signifies the compound's role in environmentally friendly drug design and discovery, emphasizing sustainable pharmaceutical development (Y. Dathu Reddy, C. Venkata Ramana Reddy & P. Dubey, 2014).

Aldose Reductase Inhibitors

Another study by Ogawva et al. (1993) synthesized a series of derivatives to evaluate them as aldose reductase inhibitors. This application is particularly relevant in the context of diabetes treatment, where inhibiting aldose reductase can be crucial (K. Ogawva et al., 1993).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. Unfortunately, the specific mechanism of action for this compound is not available in the resources I have .

Safety and Hazards

The safety and hazards associated with a compound depend on its properties and how it is handled. Unfortunately, the specific safety and hazards information for this compound is not available in the resources I have .

properties

IUPAC Name

2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-11-4-6-12(7-5-11)21-8-3-9-22-14-15(19-17(21)22)20(2)18(27)23(16(14)26)10-13(24)25/h4-7H,3,8-10H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTFGIWKUBDWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

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